An In-Depth Technical Guide to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrazole Intermediate
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs. Within this esteemed class of heterocycles, 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of diverse and complex molecular architectures. Its unique substitution pattern, featuring a reactive chlorine atom, a nitrile group amenable to various transformations, and a stabilizing phenyl ring, makes it a highly valuable building block for drug discovery programs. This technical guide provides a comprehensive overview of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, from its fundamental properties and synthesis to its applications as a precursor for novel therapeutic agents.
Core Properties and Identification
CAS Number: 1050619-81-2[1]
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures the unambiguous identification of this specific chemical substance.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is essential for its effective handling, reaction optimization, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClN₃ | [2] |
| Molecular Weight | 203.63 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 79-80 °C | [2] |
| Boiling Point | 363 °C | [2] |
| Density | 1.28 g/cm³ | [2] |
| Flash Point | 173 °C | [2] |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis and Mechanistic Insights
The synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is most effectively approached through a two-step sequence, commencing with the construction of the pyrazole core, followed by the strategic introduction of the chloro substituent.
Step 1: Synthesis of the Precursor, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
The foundational step involves the well-established condensation reaction to form the 5-aminopyrazole ring system. This reaction is a cornerstone of pyrazole chemistry and can be achieved with high efficiency.
Reaction Scheme:
Caption: Synthesis of the 5-aminopyrazole precursor.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagent: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent.
Causality and Mechanistic Considerations: This reaction proceeds via a Michael addition of the phenylhydrazine to the electron-deficient alkene of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic pyrazole ring. The regioselectivity of this reaction is high, predominantly yielding the 5-amino isomer.
Step 2: Conversion to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile via the Sandmeyer Reaction
The transformation of the 5-amino group to a chloro substituent is classically achieved through the Sandmeyer reaction. This reliable and well-understood method proceeds via a diazonium salt intermediate.
Reaction Scheme:
Caption: The Sandmeyer reaction for chloro substitution.
Detailed Experimental Protocol:
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Diazotization: Suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C in an ice bath.
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Formation of Diazonium Salt: To this cold suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid. Add the freshly prepared cold diazonium salt solution to the CuCl solution portion-wise. Effervescence (evolution of nitrogen gas) will be observed.
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Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile.
Expert Insights: The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. The use of freshly prepared CuCl is also recommended for optimal yields.
Spectral Data and Characterization
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¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl ring. The proton at the 3-position of the pyrazole ring would likely appear as a singlet in the downfield region.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon (around 115 ppm), the carbons of the pyrazole ring, and the carbons of the phenyl group. The carbon bearing the chlorine atom (C5) will be significantly influenced by the halogen's electronegativity.
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IR Spectroscopy: Key infrared absorption bands are expected for the nitrile (C≡N) stretch (around 2230 cm⁻¹), C-Cl stretch, and various C=C and C=N stretching vibrations of the aromatic rings.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore, and 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile serves as a versatile starting material for the synthesis of a variety of biologically active molecules. Its utility is primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
While a direct lineage to a marketed drug is not prominently documented in the public domain, the structural motif is present in numerous patented compounds with diverse biological activities, including but not limited to:
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Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The substituents on the pyrazole core can be tailored to achieve selectivity for specific kinase targets.
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Agrochemicals: Phenylpyrazole derivatives are a significant class of insecticides and pesticides.[4] The specific substitution pattern of the title compound makes it a candidate for derivatization into novel crop protection agents.
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Antimicrobial Agents: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal properties.
The true value of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile for drug development professionals lies in its potential for diversification. The chloro and nitrile functionalities provide orthogonal chemical handles for further elaboration, allowing for the rapid generation of compound libraries for high-throughput screening.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related pyrazole derivatives can provide guidance.[5][6][7]
General Hazards:
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Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.
Conclusion
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile stands as a testament to the enduring importance of the pyrazole scaffold in contemporary chemical and pharmaceutical research. Its accessible synthesis, coupled with the versatility of its functional groups, positions it as a valuable asset in the arsenal of medicinal chemists. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, underscoring its significance as a key building block in the quest for novel and effective therapeutic agents. As research continues to uncover the vast potential of pyrazole-based compounds, the utility of intermediates like 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is set to expand, paving the way for the next generation of innovative medicines.
References
-
Pi Chemicals. (n.d.). Material Safety Data Sheet: 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE. Retrieved from [Link]
- Farhat, A. A. M., Barsy, M. A., & Kheder, N. A. (2007). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Journal of the Chinese Chemical Society, 54(1), 33-42.
-
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(58), 36949-36961.
- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Retrieved from [Link]
- Hu, L., Li, X., Chen, Z., Liu, X., & Liu, Z. (2004). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. Retrieved from [Link]
-
ResearchGate. (2021, June). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 5. fishersci.es [fishersci.es]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pipharm.com [pipharm.com]
